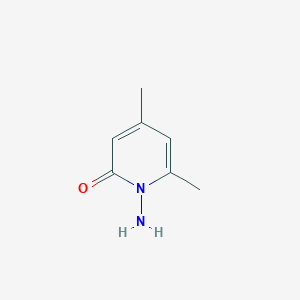

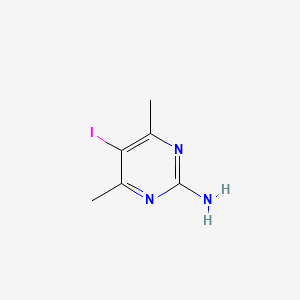

1-amino-4,6-dimethylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyridine derivatives involves catalytic reactions and coupling reactions under mild conditions, aiming for high yields and minimal racemization. For example, 4-(Dimethylamino)pyridine N-oxide (DMAPO) has been effectively used as a nucleophilic catalyst in peptide coupling reactions, demonstrating the utility of pyridine derivatives in synthesis processes (Shiina et al., 2008).

Molecular Structure Analysis

Molecular structure studies reveal significant polarization in pyrimidinone molecules, with intramolecular N-H...O hydrogen bonding playing a crucial role. This polarization and hydrogen bonding contribute to the formation of distinct molecular motifs and supramolecular structures, as seen in various pyrimidin-4(3H)-one derivatives (Orozco et al., 2009).

Chemical Reactions and Properties

Pyridine derivatives exhibit a wide range of chemical reactions and properties, including the ability to form stable hydrogen-bonded structures. The study of 2-amino-4,6-dimethylpyridinium salts has highlighted the role of non-classical supramolecular interactions in determining the structures of these compounds, with specific focus on hydrogen bonding and π–π interactions (Haddad et al., 2006).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of pyridine derivatives are key factors influencing their physical properties. For instance, the investigation of 2-amino-4,6-dimethylpyridinium chloride dihydrate demonstrates how N-H⋯O, N-H⋯Cl, and O-H⋯Cl hydrogen bonds contribute to the formation of stable sheets within the crystal, showcasing the compound's structural integrity (Al-Dajani et al., 2011).

Applications De Recherche Scientifique

Supramolecular Interactions and Structures

1-amino-4,6-dimethylpyridin-2(1H)-one has been studied for its role in forming non-classical supramolecular interactions in crystal structures. For example, research on 2-amino-4,6-dimethylpyridinium salts has revealed insights into the nature of these interactions and their impact on the structural formation of crystals, highlighting the compound's significance in crystallography (Haddad, AlDamen, & Willett, 2006); (Al-Far & Ali, 2007).

Catalytic, DNA Binding, and Antibacterial Activities

Studies have explored the catalytic, DNA binding, and antibacterial properties of various complexes formed with 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives. Research on Schiff base ligands, for example, demonstrates these activities, suggesting potential applications in biochemistry and medicine (El‐Gammal et al., 2021).

Antiradical and Chemical Reactivity

The compound has shown notable antiradical activity, particularly in its unmodified form. Its derivatives have been used in intramolecular cyclization reactions, offering insights into their chemical reactivity and potential applications in synthetic chemistry (Kulakov et al., 2014).

Hydrogen-Bonding and Molecular Interactions

Investigations into the hydrogen-bonding capabilities and molecular interactions of 1-amino-4,6-dimethylpyridin-2(1H)-one derivatives have provided valuable information for understanding molecular recognition processes. This is particularly relevant in the field of pharmaceuticals and drug design, where molecular interactions play a crucial role (Corbin et al., 2001).

Crystallographic Studies

Research involving crystallographic studies of derivatives of 1-amino-4,6-dimethylpyridin-2(1H)-one has contributed significantly to our understanding of molecular and crystal structures. These studies are fundamental in the field of materials science and crystal engineering (Al-Dajani et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

1-amino-4,6-dimethylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(2)9(8)7(10)4-5/h3-4H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOHPNCZMTZNPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351568 |

Source

|

| Record name | 1-amino-4,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-amino-4,6-dimethylpyridin-2(1H)-one | |

CAS RN |

98334-40-8 |

Source

|

| Record name | 1-amino-4,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)